molecular formula C6H10Cl2F2N4 B1445917 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride CAS No. 1803600-63-6

3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride

Cat. No.: B1445917
CAS No.: 1803600-63-6
M. Wt: 247.07 g/mol
InChI Key: PTPDODCKENBEPW-UHFFFAOYSA-N
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Description

“3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is part of a small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines, which are considered important in medicinal chemistry .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with adding ethanol and hydrazine hydrate, followed by dropwise addition of 2-chloropyrazine. The pH value is regulated to 6 and impurities are removed. The next step involves adding chlorobenzene and trifluoroacetic anhydride, and the mixture is heated. Methanesulfonic acid is added into the mixed reaction solution, refluxed, and trifluoroacetic acid is distilled out. The mixture is allowed to react, and reduced pressure concentration is performed until the solution is dried. The pH value is regulated to 12, and organic phases are separated out, and the impurities are removed. The final step involves adding palladium/carbon and an ethanol solution of the product under the protection of nitrogen in a high-pressure kettle .

Scientific Research Applications

Synthesis and Application in Anticancer Research

  • Synthesis of Related Compounds: A study by Zhang et al. (2019) focused on the synthesis of 3,8-dichloro-[1,2,4] triazolo[4,3-a]pyrazine, a key intermediate for creating small molecule anticancer drugs. This process involved four steps including substitution, acylation, cyclization, and chlorination reactions, achieving a total yield of 76.57% (Zhang et al., 2019).
  • Anti-Cancer Properties: Raveesha et al. (2020) reported on the synthesis of various 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives. These compounds displayed promising anti-cancer properties, particularly against human colon cancer cell lines. One compound, RB7, was noted for its remarkable anticancer activity on HT-29 cells (Raveesha et al., 2020).

Synthesis and Antimicrobial Applications

  • Antimicrobial Activity: Hassan (2013) synthesized a series of new pyrazoline and pyrazole derivatives, including compounds related to the triazolo[4,3-a]pyrazine structure. These compounds were evaluated for their antimicrobial activity against various bacteria and fungi, showing significant effectiveness (Hassan, 2013).

Other Applications

  • Dipeptidyl Peptidase-Ⅳ Inhibitors: Yu-tao (2009) synthesized a compound from the triazole family as an inhibitor of the dipeptidyl peptidase-Ⅳ enzyme, which is relevant in the treatment of type 2 diabetes (Yu-tao, 2009).
  • Antifungal Activity: Yang et al. (2015) developed novel substituted [1,2,4]triazolo[4,3-a]pyridines with trifluoromethyl groups, demonstrating weak antifungal activity (Yang et al., 2015).

Safety and Hazards

This compound is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism . The nature of these interactions often involves inhibition of the enzyme’s activity, which can lead to increased levels of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in pancreatic beta cells, this compound can enhance insulin secretion by increasing the levels of incretin hormones . Additionally, it has been observed to affect gene expression related to glucose metabolism and insulin signaling pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of dipeptidyl peptidase-4 (DPP-4), inhibiting its activity . This inhibition prevents the degradation of incretin hormones, leading to prolonged insulin secretion and improved glucose control. Additionally, this compound may influence other molecular targets involved in glucose metabolism and insulin signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that it can maintain its biochemical activity for several months when stored properly. Degradation products may form over time, potentially affecting its efficacy and safety.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits dipeptidyl peptidase-4 (DPP-4) activity, leading to improved glucose control without significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed. These findings highlight the importance of dose optimization to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It primarily interacts with enzymes involved in glucose metabolism, such as dipeptidyl peptidase-4 (DPP-4) . The inhibition of DPP-4 leads to increased levels of incretin hormones, which enhance insulin secretion and improve glucose control. Additionally, this compound may affect other metabolic pathways related to lipid metabolism and energy homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and pancreas, where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with dipeptidyl peptidase-4 (DPP-4) and other molecular targets . Additionally, it may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy and specificity.

Properties

IUPAC Name

3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N4.2ClH/c7-5(8)6-11-10-4-3-9-1-2-12(4)6;;/h5,9H,1-3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPDODCKENBEPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)F)CN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2F2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803600-63-6
Record name 3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
Reactant of Route 2
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
Reactant of Route 3
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
Reactant of Route 4
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
Reactant of Route 5
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride
Reactant of Route 6
3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride

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